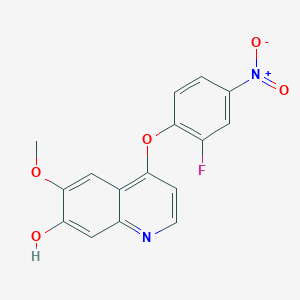

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

Description

Properties

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O5/c1-23-16-7-10-12(8-13(16)20)18-5-4-14(10)24-15-3-2-9(19(21)22)6-11(15)17/h2-8,20H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFCCVPKOQIVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1O)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloropyridin-4-ol with 1,2-difluoro-4-nitrobenzene under basic conditions to yield 2-chloro-4-(2-fluoro-4-nitrophenoxy)pyridine . This intermediate can then be further reacted with various reagents to introduce the hydroxy and methoxy groups at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Conversion of the hydroxy group to a carbonyl group.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Replacement of the fluoro group with other functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

- Bacterial Inhibition : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.

- Fungal Activity : The compound also showed antifungal properties against Candida albicans, suggesting its potential use in treating fungal infections.

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7.

Research Findings

- Cytotoxicity Studies : Research revealed that this compound exhibited IC50 values as low as 15 µM against MCF-7 cells.

- Combination Therapy : Preliminary studies suggest that when combined with other chemotherapeutic agents, it enhances overall efficacy and reduces the likelihood of drug resistance.

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies

- Animal Models : In murine models of arthritis, treatment with the compound resulted in a significant reduction in joint swelling and pain.

- Cytokine Profiling : Analysis showed decreased levels of TNF-alpha and IL-6 in treated animals compared to controls.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline involves its interaction with specific molecular targets. For example, it has been studied as a selective imaging agent for monoamine oxidase-A (MAO-A), where it undergoes MAO-catalyzed oxidation and spontaneous hydrolysis to yield a non-toxic labeled metabolite for PET imaging . The fluoro-nitrophenoxy group plays a crucial role in its chemical shift-switching properties, making it useful for MRI applications.

Comparison with Similar Compounds

Key Observations :

- The benzyloxy group at C6 () enhances lipophilicity but may reduce metabolic stability compared to the hydroxyl group in the target compound .

Quinazoline Derivatives

Quinazoline cores, which replace one nitrogen atom in the quinoline ring, exhibit distinct electronic properties:

Key Observations :

- Quinazolines generally exhibit higher planarity and stronger π-π stacking interactions compared to quinolines, which may enhance binding to hydrophobic enzyme pockets .

- The synthesis yield (64.9%) for the quinazoline analogue is marginally higher than that of the quinoline-based target compound (61.3%), suggesting favorable reaction kinetics for quinazoline systems under similar conditions .

Heterocyclic Variants: Pyrrolo[2,3-d]pyrimidine

Pyrrolo[2,3-d]pyrimidine derivatives represent a structurally distinct class with altered heterocyclic cores:

Key Observations :

- The fused pyrrole-pyrimidine system increases rigidity and may improve target selectivity in kinase inhibition .

- The higher yield (85%) compared to quinoline derivatives highlights the synthetic accessibility of pyrimidine-based systems .

Substituent Variations on the Phenoxy Ring

Modifications to the phenoxy ring’s substitution pattern significantly influence electronic and steric properties:

Key Observations :

- Fluorine at C7 () shifts electronic density within the quinoline core, which may alter solubility and bioavailability .

Conjugated Derivatives (Piperidine, Thiazolidinone Urea)

Conjugation with secondary pharmacophores introduces functional complexity:

Key Observations :

Biological Activity

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS: 479690-08-9) is a synthetic compound belonging to the quinoline class, characterized by the presence of a fluoro-nitrophenoxy group and hydroxy and methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment.

- Molecular Formula : C16H11FN2O5

- Molecular Weight : 330.27 g/mol

- IUPAC Name : 4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-ol

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in tumor progression. It has been identified as a multitargeted receptor tyrosine kinase inhibitor, specifically affecting the c-Met pathway, which is crucial in many cancers.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung), H460 (lung), HT-29 (colorectal), MKN-45 (gastric), and U87MG (glioblastoma) cells. The compound's structure allows it to effectively inhibit c-Met kinase activity, with reported IC50 values indicating strong potency.

| Compound | Target | IC50 (nM) | Cell Lines |

|---|---|---|---|

| This compound | c-Met | TBD | A549, H460, HT-29, MKN-45, U87MG |

| Reference Compound | c-Met | 1.04 | Various |

The structure–activity relationship (SAR) studies suggest that the presence of halogen atoms, particularly fluorine, enhances the antitumor activity of quinoline derivatives .

Other Biological Activities

In addition to its antitumor properties, this compound may also exhibit:

- Antimicrobial Activity : Some quinoline derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways may be beneficial in treating chronic inflammatory conditions.

Case Studies

-

Case Study on Antiproliferative Activity :

A study evaluated the antiproliferative effects of several quinoline derivatives, including this compound. The findings indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines. -

Mechanistic Insights :

Further research into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Q & A

Q. What are the optimal synthetic routes for 4-(2-fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. For example, nitration and fluorination steps require careful control of temperature and stoichiometry. A nitro group can be introduced via electrophilic aromatic substitution using HNO₃/H₂SO₄ at 0–5°C, while fluorination may employ KF or Selectfluor under anhydrous conditions . The phenoxy group at position 4 is often added via nucleophilic aromatic substitution (SNAr) using a fluoronitrophenol derivative in the presence of a base like K₂CO₃ . Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl (-OH) proton at position 7 appears as a broad singlet (~δ 10–12 ppm), while the methoxy (-OCH₃) group at position 6 shows a sharp singlet near δ 3.8–4.0 ppm. Fluorine coupling in the 2-fluoro-4-nitrophenoxy group splits adjacent aromatic protons into doublets .

- FT-IR : Stretching vibrations for -OH (~3200 cm⁻¹), nitro (-NO₂) groups (~1520 and 1350 cm⁻¹), and C-F bonds (~1100 cm⁻¹) are diagnostic .

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the dihedral angle between the quinoline and phenoxy rings, which impacts electronic properties .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (e.g., argon) to prevent oxidation of the hydroxyl group and photodegradation of the nitro moiety . For handling, use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of nitroaromatics . Solubility in DMSO or methanol (~10 mM stock solutions) is preferred for biological assays; avoid aqueous buffers unless stabilized .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro-4-nitrophenoxy substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro (-NO₂) and fluorine groups activate the phenoxy ring for SNAr but deactivate the quinoline core for metal-catalyzed couplings (e.g., Suzuki-Miyaura). Computational DFT studies can predict reactive sites: the nitro group directs electrophiles to the para position, while fluorine’s inductive effect enhances stability of intermediates . Experimentally, Pd(dppf)Cl₂ or Buchwald-Hartwig conditions enable C–N bond formation at position 7, though competing side reactions (e.g., nitro reduction) require careful catalyst selection .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. To address this:

- Perform ADME assays : Measure plasma protein binding (e.g., using equilibrium dialysis) and metabolic stability in liver microsomes .

- Modify substituents: Replace the methoxy group at position 6 with a trifluoromethoxy (-OCF₃) group to enhance lipophilicity and blood-brain barrier penetration .

- Use prodrug approaches: Esterify the hydroxyl group at position 7 to improve absorption, with in vivo enzymatic cleavage restoring activity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or oxidoreductases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to ATP pockets (e.g., tyrosine kinases). The quinoline core’s planar structure favors π-π stacking with Phe residues, while the nitro group may form hydrogen bonds with catalytic lysines .

- MD Simulations : Assess binding stability over 100 ns trajectories; analyze RMSD values to confirm target engagement .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide lead optimization .

Methodological Challenges & Solutions

Q. Why does the nitro group at position 4 of the phenoxy ring exhibit reduced stability under basic conditions, and how is this mitigated?

- Methodological Answer : The nitro group is susceptible to nucleophilic attack in basic media, leading to decomposition. Mitigation strategies include:

- Using mild bases (e.g., NaHCO₃ instead of NaOH) during synthesis .

- Replacing the nitro group with a cyano (-CN) group in early-stage analogs to retain electron-withdrawing effects without instability .

Q. What analytical techniques differentiate between regioisomers formed during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.